Product packaging for 4-Hexyl-2-phenyl-1,3-dioxolane(Cat. No.:CAS No. 79413-23-3)

4-Hexyl-2-phenyl-1,3-dioxolane

Cat. No.: B14432651
CAS No.: 79413-23-3
M. Wt: 234.33 g/mol
InChI Key: VXKNNLXWPVFMPB-UHFFFAOYSA-N
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Description

4-Hexyl-2-phenyl-1,3-dioxolane is a chemical compound belonging to the class of 1,3-dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms. This specific analog incorporates both a phenyl and a hexyl substituent, making it a valuable intermediate in specialized organic synthesis and materials science research. Compounds within this class are widely studied for their role in the development of novel polymers. For instance, substituted 1,3-dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, are known to undergo radical ring-opening polymerization (RROP). This process is a unique method for synthesizing functionalized and degradable polyesters, as well as poly(vinyl-co-ester)s, which are a new class of materials that combine a carbon-carbon backbone with ester linkages . The presence of the hexyl chain in this compound may impart hydrophobic properties, potentially influencing the characteristics of resulting polymers or copolymers. Furthermore, 1,3-dioxolane derivatives have shown relevance in pharmaceutical and agrochemical research as building blocks for more complex molecules, highlighting the versatility of this chemical family . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B14432651 4-Hexyl-2-phenyl-1,3-dioxolane CAS No. 79413-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79413-23-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-hexyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-2-3-4-8-11-14-12-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3

InChI Key

VXKNNLXWPVFMPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(O1)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of 1,3 Dioxolane Formation and Transformations

Detailed Reaction Pathways for Acetalization/Ketalization

The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.orgmdpi.com In the case of 4-hexyl-2-phenyl-1,3-dioxolane, this involves the reaction of benzaldehyde (B42025) with 1,2-octanediol (B41855). The generally accepted mechanism for this acetalization/ketalization process proceeds through several key steps under acidic conditions. nih.gov

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. acs.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The first molecule of the diol then attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Following the formation of the hemiacetal, the hydroxyl group of the hemiacetal is protonated by the acid catalyst. This protonated hydroxyl group then departs as a water molecule, a process often facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a key reactive intermediate in the reaction.

The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step results in the formation of the protonated 1,3-dioxolane (B20135) ring. Finally, deprotonation of this intermediate, typically by a conjugate base of the acid catalyst or another alcohol molecule, regenerates the acid catalyst and yields the final 1,3-dioxolane product. Each step in this mechanism is, in principle, reversible.

The formation of 1,3-dioxolanes is an equilibrium-controlled process. total-synthesis.com The reaction produces one molecule of water for every molecule of dioxolane formed. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (the carbonyl compound and the diol), thereby reducing the yield of the desired dioxolane. total-synthesis.com Therefore, the effective removal of water is a critical factor in driving the reaction to completion and achieving high yields of the 1,3-dioxolane product. organic-chemistry.org

Several techniques are commonly employed to remove water from the reaction mixture:

Dean-Stark Apparatus: A standard and widely used method involves azeotropic distillation using a Dean-Stark trap. organic-chemistry.orgthieme-connect.de The reaction is typically conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). rsc.org As the reaction mixture is heated to reflux, the water-solvent azeotrope vaporizes and enters the Dean-Stark trap. Upon cooling, the vapor condenses, and since water is denser than the immiscible organic solvent, it collects in the bottom of the trap while the solvent overflows and returns to the reaction flask. This continuous removal of water effectively shifts the equilibrium towards the formation of the 1,3-dioxolane. total-synthesis.comrsc.org Modified procedures have also been developed for small-scale reactions to improve efficiency. acs.orgcaltech.eduresearchgate.netacs.org

Dehydrating Agents: Chemical dehydrating agents can also be used to remove water as it is formed. thieme-connect.de These agents react with water and are typically used in stoichiometric amounts. Common dehydrating agents include anhydrous magnesium sulfate, copper(II) sulfate, and molecular sieves. thieme-connect.de Molecular sieves, in particular 4 Å sieves, are effective as they can be added directly to the reaction mixture to sequester water molecules. acs.orgcaltech.edu Another approach is the use of orthoesters, such as trimethyl orthoformate, which react with water to form an alcohol and an ester, thus chemically removing it from the equilibrium. thieme-connect.de

The choice between azeotropic distillation and the use of dehydrating agents often depends on the scale of the reaction, the sensitivity of the substrates to heat, and the desired purity of the final product.

Role of Key Intermediates in Dioxolane Chemistry

A pivotal intermediate in the formation and transformation of 1,3-dioxolanes is the 1,3-dioxolan-2-yl cation . nih.govresearchgate.net This carbocation is formed during the acid-catalyzed acetalization/ketalization reaction, specifically after the departure of a water molecule from the protonated hemiacetal. The stability of this cation is a significant factor influencing the reaction rate and the stereochemical outcome of the reaction.

The 1,3-dioxolan-2-yl cation is resonance-stabilized, with the positive charge delocalized over the carbon atom and the two adjacent oxygen atoms. This delocalization significantly lowers the energy of the intermediate, facilitating its formation. The structure of the cation is thought to be nearly planar around the C2 position, which has implications for the stereochemistry of subsequent nucleophilic attack.

In addition to its role in the formation of 1,3-dioxolanes, the 1,3-dioxolan-2-yl cation is a key intermediate in their hydrolysis and other transformations. For instance, in the presence of a nucleophile, this cation can be trapped to form substituted dioxolane products. researchgate.netresearchgate.net The stereoselective trapping of this cation has been exploited in various synthetic methodologies. nih.govresearchgate.net Studies have shown that optically active 1,3-dioxolan-2-yl cations can be generated using chiral reagents, leading to enantioselective syntheses. smolecule.comrsc.org

The nature of the substituents on the dioxolane ring can influence the stability and reactivity of the 1,3-dioxolan-2-yl cation. Electron-donating groups at the C4 and C5 positions can further stabilize the cation, while electron-withdrawing groups can destabilize it. The substituent at the C2 position also plays a crucial role; for example, a phenyl group, as in the case of this compound, can provide additional resonance stabilization to the cation.

Kinetic Studies of Dioxolane Formation and Hydrolytic Stability

Kinetic studies provide valuable insights into the rates of 1,3-dioxolane formation and their stability towards hydrolysis. The rate of formation is influenced by several factors, including the nature of the carbonyl compound and the diol, the type and concentration of the acid catalyst, the temperature, and the efficiency of water removal.

Generally, the formation of 1,3-dioxolanes from aldehydes is faster than from ketones due to the lower steric hindrance around the carbonyl carbon of aldehydes. The reactivity of the diol also plays a role, with less substituted diols typically reacting faster.

The hydrolytic stability of 1,3-dioxolanes is a critical aspect of their chemistry, particularly when they are used as protecting groups in organic synthesis. The hydrolysis of 1,3-dioxolanes is the reverse of their formation and is also acid-catalyzed. The rate of hydrolysis is dependent on the pH of the medium and the structure of the dioxolane. cdnsciencepub.com

Kinetic studies have revealed that the mechanism of hydrolysis can change depending on the pH. cdnsciencepub.com At low pH, the rate-determining step is often the breakdown of the hemiacetal intermediate, whereas at higher pH, the formation of the oxocarbocation can become rate-limiting. cdnsciencepub.com

The substituents on the 1,3-dioxolane ring have a significant impact on its hydrolytic stability. For instance, substitution at the C5 position can deactivate the acetal (B89532) towards hydrolysis. thieme-connect.de A kinetic study on the hydrolysis of various cyclic ketals demonstrated the effect of ring substitution on the reaction rate.

1,3-Dioxane (B1201747)Relative Rate
Unsubstituted1
5-Methyl0.1
5,5-Dimethyl0.01

While this data is for 1,3-dioxanes, similar trends are observed for 1,3-dioxolanes, where steric and electronic effects of substituents influence the stability of the key cationic intermediates and transition states involved in hydrolysis. thieme-connect.de

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation and transformation of 1,3-dioxolanes. researchgate.netresearchgate.net These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction pathway.

DFT calculations can be used to model the geometries of the various species involved in the reaction, confirming the structures of key intermediates like the 1,3-dioxolan-2-yl cation. researchgate.netresearchgate.net By mapping the potential energy surface of the reaction, computational studies can identify the lowest energy reaction pathway and determine the activation energies for each step.

The nudged elastic band (NEB) method is a computational technique often used in conjunction with DFT to find the minimum energy path (MEP) between a given initial and final state of a reaction. nih.gov NEB profiles provide a detailed visualization of the energy changes that occur as the reaction progresses, highlighting the transition states and intermediates. Such studies have been applied to understand the acidolysis of lignin (B12514952) model compounds, where the formation of 1,3-dioxolane derivatives plays a stabilizing role. nih.gov

Computational studies can also provide insights into the role of the catalyst and solvent in the reaction mechanism. For example, they can model how the acid catalyst interacts with the reactants and intermediates, and how the solvent molecules solvate the various species, influencing their energies and reactivities. researchgate.netresearchgate.net These computational approaches have been instrumental in understanding the thermal decomposition mechanisms of substituted 1,3-dioxanes, a related class of compounds. researchgate.netresearchgate.net

Pathways of Byproduct Formation and Strategies for Minimization

While the primary reaction in the synthesis of 1,3-dioxolanes is the desired acetalization/ketalization, several side reactions can lead to the formation of byproducts. Understanding these pathways is essential for developing strategies to minimize their formation and improve the purity of the final product.

One common source of byproducts is the self-condensation of the carbonyl compound, particularly for aldehydes that can undergo aldol-type reactions under acidic or basic conditions. Another potential side reaction is the polymerization of the carbonyl compound or the diol, especially under harsh reaction conditions.

In the context of industrial processes, the formation of byproducts can be a significant issue. For example, in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), 2-methyl-1,3-dioxolane (B1212220) can be formed as an unintentional byproduct. researchgate.netsci-hub.seresearchgate.net This compound can then hydrolyze to form acetaldehyde, which can negatively impact the properties of the polymer. researchgate.netsci-hub.se The mechanism of 2-methyl-1,3-dioxolane formation in this process can involve the self-coupling of monoethylene glycol (MEG) or the reaction of MEG with acetaldehyde. researchgate.net

Strategies for minimizing byproduct formation include:

Careful control of reaction conditions: Optimizing the temperature, reaction time, and catalyst concentration can help to favor the desired reaction over side reactions.

Choice of catalyst: The use of milder and more selective catalysts can reduce the incidence of unwanted side reactions.

Efficient water removal: As discussed previously, efficient water removal not only drives the equilibrium towards the product but can also suppress water-mediated side reactions.

Purification methods: After the reaction is complete, effective purification techniques, such as distillation or chromatography, are necessary to remove any byproducts from the desired 1,3-dioxolane. In some cases, difficult-to-separate byproducts may form, necessitating specific workup procedures. google.com

By carefully considering these factors, it is possible to synthesize this compound and other 1,3-dioxolanes in high yield and purity, minimizing the formation of undesirable byproducts.

Stereochemical Characterization and Control in 4 Hexyl 2 Phenyl 1,3 Dioxolane Systems

Diastereoselectivity in 1,3-Dioxolane (B20135) Synthesis

Cis/Trans Isomerism and Stereochemical Assignment

The 1,3-dioxolane ring, a five-membered heterocycle, can exhibit cis-trans isomerism when substituted at the 4- and 5-positions, or at the 2- and 4/5-positions. In the context of 4-hexyl-2-phenyl-1,3-dioxolane, the relative orientation of the hexyl group at C4 and the phenyl group at C2 gives rise to cis and trans diastereomers. In the cis isomer, the substituents are on the same side of the ring's pseudo-plane, while in the trans isomer, they are on opposite sides. libretexts.org

The stereochemical assignment of these isomers is definitively achieved through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, the observation of a NOE between the protons of the substituents confirms their spatial proximity and thus a cis relationship. mdpi.comsemanticscholar.org The absence of such a correlation, coupled with other spectroscopic data, would suggest a trans arrangement. mdpi.comsemanticscholar.org In some cases, isomerization between cis and trans isomers can occur under Lewis acidic conditions, highlighting the importance of reaction and purification conditions in maintaining the desired diastereomeric ratio. mdpi.com

Influence of Substituents (e.g., phenyl, hexyl) on Diastereomeric Ratios

The steric bulk and electronic properties of substituents at the C2 and C4 positions of the 1,3-dioxolane ring play a crucial role in directing the diastereoselectivity of its formation. In the synthesis of 4-substituted-2-phenyl-1,3-dioxolanes, the aryl group at the 4-position of a dioxolanyl cation intermediate can control the diastereoface selectivity during nucleophilic attack. mdpi.com

The steric hindrance imposed by the phenyl group at C2 and the hexyl group at C4 will influence the approach of the reagents during the cyclization reaction, favoring the formation of the thermodynamically more stable trans isomer in many cases to minimize steric strain. However, the diastereomeric ratio can be sensitive to reaction conditions such as temperature; lower temperatures often lead to higher diastereoselectivity. mdpi.com The interplay between the steric demands of both the phenyl and hexyl groups is a key determinant of the final cis/trans ratio in the product mixture. While specific data on this compound is limited in the provided results, the principles governing related systems with aryl and alkyl substituents are directly applicable. mdpi.com For example, studies on similar 4-aryl-1,3-dioxolanes have shown that the stereocontrol exerted by the aryl group can be significant. mdpi.com

Enantioselective Synthesis of Chiral 1,3-Dioxolanes

The synthesis of enantiomerically pure or enriched 1,3-dioxolanes is of significant interest due to their utility as chiral building blocks and their presence in biologically active molecules. rsc.orgresearchgate.net This is achieved through various asymmetric strategies that control the formation of specific stereoisomers.

Chiral Catalysis for Enantiomeric Excess Control

Chiral catalysts are instrumental in achieving high enantiomeric excess (ee) in the synthesis of 1,3-dioxolanes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgrsc.org Rhodium(II) and other metal complexes with chiral ligands have been successfully employed for this purpose. rsc.orgrsc.org For example, Rh(II)-catalyzed asymmetric three-component reactions can produce chiral 1,3-dioxoles with excellent enantioselectivity. rsc.org The chirality of the final product is often dictated by the absolute configuration of the chiral ligand used in the catalyst system. rsc.org

Similarly, chiral N,N'-dioxide–Gd(III) complexes have been developed for the highly diastereo- and enantioselective [3+2] cycloaddition of aryl oxiranyl diketones and aldehydes, yielding chiral 1,3-dioxolanes in high yields and enantioselectivities. rsc.org The choice of metal and ligand is critical, as it directly influences the stereochemical outcome of the reaction.

Table 1: Examples of Chiral Catalysts in 1,3-Dioxolane Synthesis

Catalyst System Reaction Type Enantiomeric Excess (ee) Reference
Rh(II) with chiral carboxylate ligands Asymmetric three-component cascade up to 89% rsc.org
N,N'-dioxide–Gd(III) complex [3+2] cycloaddition up to 91% rsc.org
[CpRu(CH3CN)3][PF6] with chiral pymox ligand Asymmetric cycloaddition up to 50% rsc.orgrsc.org

This table is for illustrative purposes and may not be exhaustive.

Transfer of Chirality in Dioxolane-forming Reactions

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemistry of a chiral starting material or auxiliary is transferred to the product. acs.orguea.ac.ukrsc.org In the context of 1,3-dioxolane synthesis, this can involve the reaction of a chiral diol with an achiral ketone or aldehyde, or the use of a chiral auxiliary that is later removed.

The efficiency of chirality transfer depends on the reaction mechanism and the ability of the existing stereocenter to influence the formation of the new stereocenter(s) in the dioxolane ring. For instance, the use of chiral solvents can induce a specific helical conformation in a catalyst, which in turn leads to high enantioselectivity in the reaction product. acs.org While direct examples for this compound are not detailed in the search results, the principle of using chiral precursors like chiral diols is a fundamental and widely applied method for synthesizing chiral dioxolanes. researchgate.net

Stereochemical Analysis using Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique for determining the stereochemistry of molecules by identifying protons that are close to each other in space. acdlabs.com In the case of this compound, NOESY experiments are crucial for unambiguously assigning the cis and trans configurations. semanticscholar.org

A NOESY spectrum will show cross-peaks between protons that are less than ~5 Å apart, irrespective of the number of bonds separating them. For a 4,2-disubstituted 1,3-dioxolane:

An observable NOE between the proton at C2 and the protons of the substituent at C4 would indicate a cis relationship.

The absence of this correlation would suggest a trans relationship.

For example, in a study of related 1,3-dioxolane systems, the trans-configuration of the major product was confirmed by a NOESY experiment. mdpi.com Similarly, the relative stereochemistry of the 1,3-dioxolane part of natural products has been determined by observing key NOE correlations. semanticscholar.org For instance, a correlation between H-12 and H-2' and between a methyl group at C-11 and H-2', with no correlation between the C-11 methyl and H-12, helped to establish the relative configuration at C-11 and C-12. semanticscholar.org This technique provides definitive evidence for the spatial arrangement of the substituents on the dioxolane ring.

Table 2: Key NOESY Correlations for Stereochemical Assignment of a Hypothetical cis-4-Hexyl-2-phenyl-1,3-dioxolane

Proton 1 Proton 2 Expected NOE Correlation Implication
H at C2 Protons on the first methylene (B1212753) of the hexyl group at C4 Present cis configuration
H at C2 Protons on the phenyl group Present Spatial proximity

This is a hypothetical example to illustrate the application of NOESY.

Conformational Analysis of 1,3 Dioxolane Ring Systems

Intrinsic Ring Conformations of Five-Membered Heterocycles

Saturated five-membered rings, including the 1,3-dioxolane (B20135) ring, are not planar. researchgate.net They adopt puckered conformations to relieve torsional strain that would be present in a flat structure. The two primary conformations for these rings are the envelope (or half-chair) and the twist (or half-chair) forms. researchgate.netiucr.org In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

These conformations are not static but are in a dynamic equilibrium, interconverting through a process called pseudorotation. osi.lv For the parent 1,3-dioxolane, the barrier to this pseudorotation is low, indicating a high degree of flexibility. rsc.orgcdnsciencepub.com Computational studies have shown that the 1,3-dioxolane ring can exhibit multiple minimum energy conformations. osi.lvresearchgate.net The specific preferred conformation can be influenced by the presence of substituents.

Conformational Preferences and Dynamics Influenced by 2-Phenyl and 4-Hexyl Substituents

The introduction of substituents, such as a phenyl group at the C2 position and a hexyl group at the C4 position, significantly influences the conformational preferences of the 1,3-dioxolane ring.

The 2-phenyl group introduces steric and electronic effects. Generally, a substituent at the C2 position of a 1,3-dioxolane ring can adopt either an axial or an equatorial position relative to the puckered ring. The equatorial position is often favored to minimize steric interactions. thieme-connect.de However, the orientation of the phenyl ring itself adds another layer of complexity. Studies on 2-phenyl-1,3-dioxane, a related six-membered ring, suggest that the phenyl group prefers a conformation where its plane bisects the C-O-C angle of the ring to minimize steric hindrance. cdnsciencepub.com For 2-phenyl-1,3-dioxolane, the barrier to rotation of the phenyl group is relatively low. doi.org

Ring Inversion Pathways and Energy Barriers

The 1,3-dioxolane ring undergoes conformational changes through a process of pseudorotation, which involves a continuous series of envelope and twist forms. rsc.org The energy barrier for this process in the unsubstituted 1,3-dioxolane is very low, indicating that the ring is highly flexible. rsc.orgcdnsciencepub.com

Spectroscopic Probes for Conformational Elucidation (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. numberanalytics.com For conformationally flexible molecules like 4-hexyl-2-phenyl-1,3-dioxolane, NMR spectra recorded at room temperature often show averaged signals due to the rapid interconversion between different conformations.

Variable Temperature NMR (VT-NMR) is a key technique used to study these dynamic processes. researchgate.net By lowering the temperature, the rate of conformational interconversion can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the signals for the individual conformers can be resolved. researchgate.net This allows for the determination of the relative populations of the different conformers and the calculation of the energy barriers for their interconversion. researchgate.net

For example, the proton and carbon chemical shifts and coupling constants in the NMR spectrum are sensitive to the dihedral angles between atoms, which change with the ring's conformation. researchgate.net Analysis of these parameters at different temperatures can provide detailed information about the preferred conformations and the dynamics of the ring.

Theoretical and Computational Approaches to Conformational Landscapes

In conjunction with experimental techniques, theoretical and computational methods are invaluable for mapping the conformational landscape of molecules like this compound. vulcanchem.com These methods can calculate the energies of different conformations and the energy barriers between them.

Quantum chemical calculations , such as those using Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, can provide detailed information about the geometry and relative stability of different conformers. osi.lvresearchgate.netvulcanchem.com These calculations can model the potential energy surface of the molecule, identifying the minimum energy structures (stable conformers) and the transition states that connect them. researchgate.net

Molecular mechanics (MM) methods, which use a simpler, classical model of molecular forces, can also be used to explore the conformational space, especially for larger molecules where quantum chemical calculations may be computationally expensive. acs.org

These computational approaches can predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the calculated conformations. acs.org For complex molecules with multiple flexible parts, such as the hexyl chain and the rotatable phenyl group in this compound, computational studies are essential for a comprehensive understanding of their conformational behavior. vulcanchem.com

Advanced Spectroscopic and Structural Characterization of Substituted 1,3 Dioxolanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. One-dimensional and two-dimensional NMR experiments provide a complete picture of the atomic connectivity and spatial arrangement.

One-dimensional NMR spectra offer fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR: The proton NMR spectrum of 4-Hexyl-2-phenyl-1,3-dioxolane is expected to show distinct signals for the phenyl ring, the hexyl chain, and the dioxolane ring protons. The protons of the phenyl group typically appear in the aromatic region (δ 7.2-7.5 ppm). The methine proton at the C2 position of the dioxolane ring, adjacent to the phenyl group and two oxygen atoms, would likely resonate as a singlet around δ 5.8 ppm. The protons on the dioxolane ring (C4 and C5) and the hexyl chain would appear in the aliphatic region (δ 0.8-4.5 ppm). The terminal methyl group of the hexyl chain is expected to be the most upfield signal.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. multiscreensite.com The carbon atom at the C2 position, bonded to two oxygen atoms and the phenyl group, is expected to have a chemical shift in the range of δ 100-110 ppm. Carbons of the phenyl ring would appear between δ 125-140 ppm. The carbons of the dioxolane ring (C4 and C5) and the hexyl chain would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl C-H7.2 - 7.5125 - 140
Dioxolane C2-H~5.8100 - 110
Dioxolane C4-H3.5 - 4.570 - 80
Dioxolane C5-H₂3.5 - 4.565 - 75
Hexyl CH₂ (alpha to C4)1.5 - 1.830 - 35
Hexyl (CH₂)₄1.2 - 1.422 - 32
Hexyl CH₃0.8 - 0.9~14

Two-dimensional NMR techniques reveal correlations between nuclei, which is essential for assembling the molecular structure. princeton.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the hexyl chain by showing cross-peaks between adjacent methylene (B1212753) (CH₂) groups. It would also confirm the coupling between the protons on C4 and C5 of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies protons that are directly attached to a specific carbon atom. sdsu.edu This experiment would show a cross-peak correlating each proton signal in the ¹H spectrum with the corresponding carbon signal in the ¹³C spectrum, allowing for unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two to four bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. Key expected correlations would include the C2-H proton to the carbons of the phenyl ring and to C4 and C5 of the dioxolane ring. Correlations from the protons on the hexyl chain to C4 would confirm the attachment point of the alkyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This experiment is particularly useful for determining the relative stereochemistry. For this compound, NOESY could establish whether the phenyl group at C2 and the hexyl group at C4 are on the same side (cis) or opposite sides (trans) of the dioxolane ring by observing the presence or absence of a spatial correlation between the C2 proton and the C4 proton.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

Experiment Correlating Protons Correlating Proton to Carbon
COSY Hexyl: H-1' ↔ H-2', H-2' ↔ H-3', etc.-
Dioxolane: H-4 ↔ H-5a, H-4 ↔ H-5b-
HSQC -Phenyl C-H (all)
-Dioxolane C2-H, C4-H, C5-H₂
-Hexyl CH₂ and CH₃ (all)
HMBC -H-2 ↔ Phenyl C, C4, C5
-H-4 ↔ C2, C5, C-1' (Hexyl)
-H-1' (Hexyl) ↔ C4, C-2', C-3' (Hexyl)
NOESY H-2 ↔ H-4 (if cis)-
H-2 ↔ Phenyl H (ortho)-

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. wikipedia.org This technique measures how X-rays are diffracted by the ordered arrangement of molecules in a crystal. wikipedia.org The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms can be determined.

For substituted 1,3-dioxolanes, the five-membered ring is not planar and typically adopts a "twist" or "envelope" conformation. nih.gov XRD analysis would unambiguously determine this conformation for this compound. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsional angles. Most importantly, XRD would definitively establish the relative stereochemistry at the C2 and C4 positions, confirming the cis or trans relationship between the phenyl and hexyl substituents. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For this compound (C₁₅H₂₂O₂), the molecular weight is 234.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 234. The fragmentation of dioxolanes often involves cleavage of the ring or loss of substituents. docbrown.infomiamioh.edu Key expected fragments would arise from:

Loss of the hexyl radical (•C₆H₁₃), leading to a prominent ion at m/z 149.

Loss of the phenyl group (•C₆H₅), resulting in an ion at m/z 157.

Cleavage initiated by the ring oxygens, which is characteristic of acetals and ketals.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would confirm the molecular formula C₁₅H₂₂O₂ by matching the experimentally measured mass of the molecular ion to its calculated exact mass.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted) Formula of Ion Identity/Origin
234[C₁₅H₂₂O₂]⁺Molecular Ion (M⁺)
149[C₉H₉O₂]⁺[M - C₆H₁₃]⁺ (Loss of hexyl radical)
105[C₇H₅O]⁺[PhCO]⁺ (Benzoyl cation, common fragment)
77[C₆H₅]⁺[M - C₉H₁₇O₂]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an effective method for identifying the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl and dioxolane moieties appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond vibrations from the phenyl ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The most characteristic feature for a 1,3-dioxolane (B20135) is the strong absorption bands associated with the C-O stretching of the acetal (B89532) group. These typically appear in the 1200-1000 cm⁻¹ region. researchgate.net

Table 4: Expected Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H StretchAromatic (Phenyl)3100 - 3000
C-H StretchAliphatic (Hexyl, Dioxolane)2960 - 2850
C=C StretchAromatic (Phenyl)1600 - 1450
C-O StretchAcetal1200 - 1000 (strong)

Photoelectron Spectroscopy for Intramolecular and Intermolecular Electronic Structure

Photoelectron spectroscopy (PES) is a technique used to determine the ionization potentials of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. libretexts.org It provides direct insight into the electronic structure of a molecule. jkps.or.kr

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the energies of the valence electrons in their molecular orbitals. libretexts.org For this compound, UPS would provide information on the energy of the highest occupied molecular orbital (HOMO). The HOMO is likely to be associated with the π-electrons of the phenyl ring and the non-bonding lone pair electrons on the two oxygen atoms of the dioxolane ring.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to eject core electrons. libretexts.org The binding energy of these core electrons is characteristic of the element and its chemical environment. diva-portal.org An XPS spectrum of this compound would show peaks for carbon (C1s) and oxygen (O1s). High-resolution analysis of the C1s peak could potentially distinguish between the different types of carbon atoms: those in the aromatic ring, the aliphatic hexyl chain, and those bonded to oxygen in the dioxolane ring. Similarly, the O1s peak would confirm the presence of oxygen in the acetal environment.

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. springernature.com This element-selective method is applicable to a wide range of materials, including those in solid, liquid, or gaseous states, and does not require long-range crystalline order. springernature.com For a molecule such as this compound, XAS can provide detailed information about the chemical environment of the carbon and oxygen atoms.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

The XANES region, which encompasses the energy range just below and slightly above the absorption edge of a core electron, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgdiamond.ac.uk For this compound, analysis of the carbon and oxygen K-edges in the XANES spectrum would reveal information about the bonding environment of these atoms. For instance, the distinct chemical states of the oxygen atoms within the dioxolane ring and the carbon atoms in the phenyl ring, hexyl chain, and dioxolane ring would result in unique spectral features.

The EXAFS region, extending several hundred electron volts above the absorption edge, is characterized by oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. diamond.ac.uktoray-research.co.jp Analysis of these oscillations can yield precise information about the interatomic distances, coordination numbers, and the identity of the neighboring atoms surrounding the absorbing atom. rsc.org

In the context of this compound, EXAFS analysis at the oxygen K-edge could be used to determine the bond lengths of the oxygen-carbon bonds within the dioxolane ring. Similarly, analysis at the carbon K-edge would provide information on the various carbon-carbon and carbon-oxygen bond distances throughout the molecule.

Table 1: Hypothetical EXAFS Data for the Oxygen K-edge in this compound

Absorbing AtomScattering AtomCoordination Number (N)Bond Distance (Å)
O(1)C(2)11.42
O(1)C(5)11.43
O(3)C(2)11.42
O(3)C(4)11.43

This interactive table presents hypothetical data derived from the principles of EXAFS analysis for the oxygen atoms in the 1,3-dioxolane ring.

Table 2: Hypothetical EXAFS Data for the Carbon K-edge in this compound (Selected Atoms)

Absorbing AtomScattering AtomCoordination Number (N)Bond Distance (Å)
C(2)O(1)11.42
C(2)O(3)11.42
C(2)C(phenyl)11.51
C(4)O(3)11.43
C(4)C(5)11.54
C(4)C(hexyl)11.53

This interactive table displays hypothetical data from an EXAFS analysis focusing on key carbon atoms within the this compound structure.

The detailed structural parameters obtained from XAS, such as bond lengths and coordination numbers, are invaluable for understanding the precise three-dimensional arrangement of atoms in substituted 1,3-dioxolanes. This information complements data from other spectroscopic techniques and is crucial for structure-property relationship studies.

Computational Chemistry in the Study of 4 Hexyl 2 Phenyl 1,3 Dioxolane and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of organic molecules. For 4-Hexyl-2-phenyl-1,3-dioxolane and its analogs, DFT calculations can elucidate various aspects of their chemical behavior.

DFT calculations are instrumental in predicting the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of reaction mechanisms. For instance, in the context of 1,3-dioxolane (B20135) derivatives, DFT can be employed to study their formation through acid-catalyzed cyclization or their hydrolysis.

By mapping the potential energy surface, the energy profiles for different reaction pathways can be determined. This helps in identifying the most favorable reaction mechanism. For example, a hypothetical energy profile for the hydrolysis of this compound could be calculated, providing insights into the rate-determining step of the reaction.

Illustrative Example of a Reaction Energy Profile:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants0.0
1Transition State 1+15.2
2Intermediate+5.7
3Transition State 2+12.8
4Products-10.5

This table represents a hypothetical energy profile for a two-step reaction mechanism as could be determined by DFT calculations.

DFT is also used to analyze the electronic interactions within a molecule (intramolecular) and between molecules (intermolecular). This includes the study of charge distribution and charge transfer phenomena. For this compound, DFT can reveal how the electron density is distributed across the phenyl ring, the dioxolane ring, and the hexyl chain.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow the investigation of the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent.

The effect of different solvents on the conformation and stability of the molecule can be explicitly modeled. For example, MD simulations can show how water molecules arrange around the dioxolane and influence its structure and reactivity. This is particularly important for understanding reaction kinetics in solution. researchgate.net

Quantum Chemical Modeling for Structure-Property and Structure-Selectivity Correlations

Quantum chemical modeling, including DFT and other methods, can establish correlations between the molecular structure and its macroscopic properties. For this compound and its analogs, these models can predict properties such as dipole moment, polarizability, and reactivity.

By systematically modifying the structure of the molecule (e.g., changing the length of the alkyl chain or substituting the phenyl ring), structure-activity relationships (SAR) or structure-property relationships (SPR) can be developed. These relationships are crucial in the rational design of new molecules with desired properties. For instance, quantum chemical calculations can help in understanding how structural modifications affect the selectivity of a reaction involving the dioxolane ring.

Illustrative Data for Structure-Property Correlation:

Analog (R-group on phenyl)Calculated Dipole Moment (Debye)Predicted Reactivity Index
-H2.10.85
-NO24.51.25
-OCH31.80.70

This table provides a hypothetical example of how quantum chemical calculations can correlate substituent effects with molecular properties.

Conformational Energy Calculations and Potential Energy Surfaces

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, with its flexible hexyl chain and potential for different orientations of the phenyl group, several low-energy conformations may exist.

Quantum chemical calculations can be used to compute the potential energy surface (PES) associated with the rotation of specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. Understanding the conformational landscape is essential for interpreting experimental data and predicting the molecule's behavior.

Applications of 1,3 Dioxolanes in Advanced Organic Synthesis and Materials Science

1,3-Dioxolanes as Protecting Groups for Carbonyl Compounds and 1,2-Diols

The primary and most conventional application of 1,3-dioxolanes, including 4-Hexyl-2-phenyl-1,3-dioxolane, is as a protecting group. This strategy is fundamental in multistep organic synthesis to temporarily mask the reactivity of carbonyl groups (aldehydes and ketones) or 1,2-diols. The formation of the cyclic acetal (B89532) renders the functional group inert to a wide range of reagents, particularly nucleophiles and bases.

The this compound moiety would be formed from the reaction of benzaldehyde (B42025) with 1,2-octanediol (B41855), or conversely, from a carbonyl compound with 1-phenyl-1,2-ethanediol followed by further modification, though the former is more common. The phenyl group at the C2 position provides significant stability to the acetal. The hexyl group at the C4 position increases the molecule's solubility in nonpolar organic solvents and can introduce steric hindrance that may influence the rate of formation and cleavage.

Chemoselective Protection Strategies in Multistep Syntheses

In complex molecules containing multiple reactive sites, chemoselectivity is crucial. The formation of a 1,3-dioxolane (B20135) from a carbonyl compound is a highly chemoselective process. Aldehydes are generally more reactive towards acetalization than ketones, allowing for the selective protection of an aldehyde in the presence of a ketone.

The use of this compound as a protecting group would be advantageous in syntheses where the substrate needs to be subjected to conditions that a free carbonyl group would not tolerate, such as:

Grignard reactions

Organolithium additions

Hydride reductions (e.g., with LiAlH₄)

Wittig reactions

Basic hydrolysis of esters

The stability of the dioxolane ring under these conditions allows other parts of the molecule to be modified without affecting the protected carbonyl. The bulky hexyl group could further enhance stability by sterically shielding the acetal oxygen atoms from adventitious attack.

Deprotection Methodologies (e.g., acid-catalyzed hydrolysis, transacetalization)

The removal of the dioxolane protecting group is as critical as its installation. Deprotection is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and the diol.

Acid-Catalyzed Hydrolysis: This process involves treating the dioxolane with aqueous acid (e.g., HCl, H₂SO₄, or TsOH). The mechanism proceeds via protonation of one of the acetal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. The phenyl group at the C2 position significantly stabilizes this intermediate, which can affect the rate of hydrolysis compared to alkyl-substituted acetals. Subsequent attack by water leads to a hemiacetal, which then collapses to release the free carbonyl and the diol.

Transacetalization: Deprotection can also be performed under anhydrous conditions via transacetalization. This involves reacting the dioxolane with another carbonyl compound, typically acetone, in the presence of a Lewis or Brønsted acid catalyst. The equilibrium is driven in favor of the more volatile acetone dioxolane (acetonide), thereby liberating the desired carbonyl compound.

The table below summarizes common deprotection methods applicable to 2-phenyl-1,3-dioxolane structures.

Deprotection MethodReagentsConditionsComments
Acidic Hydrolysis Dilute HCl, H₂SO₄, or Acetic Acid in H₂O/THFRoom Temperature to RefluxThe most common and straightforward method. The rate can be influenced by substitution on the dioxolane ring.
Transacetalization Acetone, Lewis Acid (e.g., BF₃·OEt₂, TMSOTf)Anhydrous, Room TempUseful for substrates sensitive to aqueous conditions.
Lewis Acid Catalysis Cerium(III) triflate in wet nitromethaneNearly neutral pH, Room TempA mild and chemoselective method suitable for complex, acid-sensitive molecules.
Solid-Supported Catalysis Acidic resins (e.g., Amberlyst-15)Reflux in acetone/waterSimplifies workup as the catalyst can be filtered off.

Use as Chiral Auxiliaries and Ligands in Asymmetric Catalysis (e.g., TADDOL analogs)

When synthesized from an enantiomerically pure 1,2-diol, 1,3-dioxolanes become chiral molecules. This chirality can be exploited in asymmetric synthesis, where the dioxolane moiety acts as a chiral auxiliary to control the stereochemical outcome of a reaction. A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct a diastereoselective reaction, after which it is removed. sigmaaldrich.comwikiwand.com

While this compound itself is not a classic chiral auxiliary, its synthesis from chiral (R)- or (S)-1,2-octanediol would yield a chiral acetal. This chiral environment could be used to direct subsequent reactions on another part of the molecule.

A highly important class of chiral ligands based on the 1,3-dioxolane framework are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). wikipedia.orgresearchgate.net These are derived from tartaric acid and possess C₂ symmetry. Although structurally different from this compound, TADDOLs demonstrate the profound utility of the chiral 1,3-dioxolane scaffold in asymmetric catalysis, where they are used as ligands for metals like titanium, zinc, and aluminum in reactions such as:

Enantioselective additions of organometallic reagents to aldehydes.

Diels-Alder reactions.

Michael additions.

The development of TADDOLs showcases the potential of the dioxolane ring to create a well-defined, rigid, and chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity. researchgate.net

Building Blocks for Complex Organic Molecules (e.g., natural product synthesis, nucleoside phosphonates)

Beyond its role as a protecting group, the 1,3-dioxolane ring is a structural motif present in various complex molecules and can be a key building block in their synthesis. nih.gov The synthesis of complex targets often involves the strategic use of smaller, functionalized fragments that are later assembled.

Natural Product Synthesis: The 1,3-dioxolane moiety is found in a number of natural products. Syntheses of these molecules often construct the dioxolane ring at a key stage, leveraging its stability and stereochemical properties. While no major natural products are reported to contain the specific this compound structure, the general strategy is widely applicable.

Nucleoside Phosphonates: 1,3-Dioxolane-containing nucleoside analogs are a significant class of antiviral agents. nih.govnih.gov For example, dioxolane-based nucleosides have been developed as inhibitors of reverse transcriptase for HIV and Hepatitis B viruses. nih.gov In these structures, the dioxolane ring acts as a stable isostere of the ribose or deoxyribose sugar found in natural nucleosides. The synthesis of phosphoramidate prodrugs of these dioxolane nucleosides has been shown to dramatically increase their antiviral potency by facilitating the formation of the active triphosphate form within the cell. nih.gov The lipophilic character imparted by a hexyl group could potentially be explored to modify the pharmacokinetic properties of such therapeutic agents.

Role in Polymer Chemistry (e.g., monomers for functionalized polymers)

Derivatives of 1,3-dioxolanes can serve as monomers in polymerization reactions, leading to functionalized polymers with unique properties. Specifically, vinyl- or methylene-substituted dioxolanes are known to undergo polymerization.

For instance, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a close structural analog, is used as a comonomer in radical ring-opening polymerization. rsc.org During polymerization, the exocyclic double bond reacts, and the dioxolane ring can open, introducing ester functionalities into the polymer backbone. This process is valuable for creating degradable polymers. rsc.orgrsc.org The incorporation of such monomers can control properties like degradability and glass transition temperature. rsc.org

While this compound itself is not a monomer, its synthesis from precursors like 1,2-octanediol highlights how functionalized diols can be incorporated into polymer backbones or side chains after being protected as dioxolanes. Furthermore, 1,3-dioxolane itself can be polymerized via cationic ring-opening polymerization to produce poly(1,3-dioxolane), a recyclable thermoplastic. escholarship.org

Intermediates in Fine Chemical Synthesis (e.g., agrochemicals, fragrances, pharmaceutical precursors)

Substituted 1,3-dioxolanes are valuable intermediates in the synthesis of a wide range of fine chemicals due to their stability and versatile reactivity.

Fragrances: Several 4-alkyl-2-aryl-1,3-dioxolanes are known to possess pleasant olfactory properties and are used in the fragrance industry. google.com For example, the related compound 2-methyl-4-phenyl-1,3-dioxolane is described as having a jasmine-like odor. google.comleffingwell.com Another analog, 4-methyl-2-pentyl-1,3-dioxolane, delivers a crisp, green, and fruity scent. glooshi.com The specific combination of the hexyl and phenyl groups in this compound suggests it may also have unique fragrance characteristics, combining fruity or green notes from the alkyl portion with floral or almond-like notes from the benzaldehyde-derived portion.

Pharmaceutical Precursors: The 1,3-dioxolane core is a common feature in many pharmaceutically active compounds. For example, novel 2,2-diphenyl-1,3-dioxolane derivatives have been synthesized and investigated as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov The synthesis of such compounds relies on the versatile chemistry of the dioxolane ring. The lipophilicity and steric profile of this compound would make it an interesting scaffold for designing new therapeutic agents where tuning solubility and binding pocket interactions is important.

Agrochemicals: The structural motifs found in fine chemicals often translate to applications in agrochemistry. The stability and tailored lipophilicity of substituted dioxolanes make them suitable scaffolds for new herbicides, pesticides, or fungicides, where controlled release and environmental persistence are key design factors.

Synthesis of Bioactive Dioxolane Derivatives

The 1,3-dioxolane ring is a significant heterocyclic motif present in numerous biologically active compounds. The synthesis of these derivatives is often achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. This reaction, a form of acetalization or ketalization, is a well-established method for both protecting diol or carbonyl functionalities in multi-step syntheses and for generating compounds with inherent biological activities.

A general and widely applicable method for synthesizing 2-aryl-4-alkyl-1,3-dioxolanes, such as this compound, involves the direct condensation of a substituted benzaldehyde with the corresponding 1,2-diol. For the synthesis of the titular compound, benzaldehyde would be reacted with 1,2-octanediol. The reaction is typically carried out in a non-polar solvent like toluene (B28343) or cyclohexane, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Montmorillonite K10, is essential for the reaction to proceed efficiently. The use of solid acids is often preferred due to easier separation from the reaction mixture.

Research has demonstrated that various derivatives of the 1,3-dioxolane scaffold possess significant antimicrobial properties. For instance, a series of novel 1,3-dioxolanes synthesized from salicylaldehyde and various diols exhibited notable antibacterial and antifungal activity. doaj.orgnih.govresearchgate.net Biological screening of these compounds against a panel of microbes has shown excellent activity against fungal species like Candida albicans and significant antibacterial action against both Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, and some Gram-negative bacteria like Pseudomonas aeruginosa. doaj.orgresearchgate.netresearchgate.net

The biological activity is highly dependent on the nature and position of the substituents on the dioxolane ring. nih.gov Studies have explored derivatives with aryl, alkyl, and long-chain alkyl groups attached at various positions of the ring. nih.gov The resulting structure-activity relationships indicate that the presence of the 1,3-dioxolane ring can be a key factor in enhancing biological efficacy, leading to activities such as antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govresearchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of synthesized 1,3-dioxolane derivatives against various microorganisms, illustrating their potential as bioactive agents.

Compound TypeTarget MicroorganismMIC Range (µg/mL)Reference
Chiral/Racemic 1,3-DioxolanesS. aureus625 - 1250 researchgate.net
Chiral/Racemic 1,3-DioxolanesS. epidermidis156 - 1250 researchgate.net
Chiral/Racemic 1,3-DioxolanesE. faecalis625 researchgate.net
Chiral/Racemic 1,3-DioxolanesP. aeruginosa625 - 1250 researchgate.net
Chiral/Racemic 1,3-DioxolanesC. albicans156 - 1250 researchgate.net

Sensory Properties of Specific Dioxolane Isomers (e.g., 2-methyl-4-phenyl-1,3-dioxolane)

The sensory properties of 1,3-dioxolane derivatives, particularly their odor, are of significant interest in the fragrance and flavor industries. The specific arrangement of substituents around the dioxolane ring, including the stereochemistry, plays a crucial role in determining the olfactory character of the molecule. A prominent example is 2-methyl-4-phenyl-1,3-dioxolane, which exists as two diastereomers: cis and trans. These isomers possess remarkably different scent profiles.

The cis-isomer of 2-methyl-4-phenyl-1,3-dioxolane is characterized by a powerful, green, and floral odor, often described as reminiscent of hyacinth with narcotic and animalic undertones. In contrast, the trans-isomer exhibits a much weaker scent, with notes described as slightly animalic and reminiscent of chocolate. This stark difference highlights the sensitivity of olfactory receptors to the three-dimensional shape of molecules. Due to its desirable floral and jasmine-like scent, devoid of the chocolate notes of the trans isomer, the cis-isomer is considered the more sensorially valuable of the two for applications in perfumery.

Other dioxolane derivatives have also been identified as having distinct sensory properties. For example, 2-ethyl-4-methyl-1,3-dioxolane has been identified as a compound responsible for taste and odor episodes in drinking water, with a characteristic "sickeningly sweet" or "medicinal sweet" smell. researchgate.net This illustrates that while some dioxolanes are valued for pleasant fragrances, others can be potent malodors. The odor profile is highly specific to the individual structure. For instance, 2-hexyl-4-vinyl-1,3-dioxolane is reported to have a fruity, pineapple-like smell. google.com

The distinct sensory characteristics of the isomers of 2-methyl-4-phenyl-1,3-dioxolane are summarized in the table below.

IsomerStereochemistryOdor DescriptionOlfactory Character
cis-2-methyl-4-phenyl-1,3-dioxolane(2R,4S) / (2S,4R)Strong, animalic, narcotic-green, hyacinth-likeFloral, Green
trans-2-methyl-4-phenyl-1,3-dioxolane(2R,4R) / (2S,4S)Weak, slightly animalic, chocolate-likeGourmand, Faint

While specific sensory data for this compound is not available in the reviewed literature, the established principles of structure-odor relationships in this chemical class suggest that its olfactory properties would be distinct and dependent on its own specific isomeric configuration.

Emerging Research Directions and Future Outlook for 4 Hexyl 2 Phenyl 1,3 Dioxolane

Development of Novel Catalytic Systems for Enhanced Sustainability in Dioxolane Synthesis

The synthesis of 1,3-dioxolanes, traditionally achieved through the acid-catalyzed acetalization of carbonyl compounds with 1,2-diols, is undergoing a paradigm shift towards more sustainable practices. organic-chemistry.org The focus is on developing novel catalytic systems that are not only highly efficient but also environmentally benign and reusable.

Recent advancements include the use of heterogeneous catalysts, which offer advantages in terms of separation and recyclability. For instance, silica (B1680970) gel and alumina (B75360) have been studied as solid supports for acid catalysts. jmaterenvironsci.com Sulfuric acid adsorbed on silica gel has proven effective for the condensation of ketosteroids with ethylene (B1197577) glycol. jmaterenvironsci.com Similarly, researchers have explored the use of zirconium-pillared clay and montmorillonites exchanged with cations like iron, cobalt, aluminum, and chromium as effective heterogeneous catalysts for dioxolane synthesis under mild conditions. jmaterenvironsci.com Another green approach involves the use of supported heteropolyacids, such as dodecatungstophosphoric acid on K10 clay, for the atom-economical synthesis of chloromethyl-1,3-dioxolanes. acs.org

Furthermore, the development of sonochemistry, which utilizes ultrasound to promote chemical reactions, offers a greener alternative for synthesizing 1,3-dioxolane (B20135) derivatives. aip.orgresearchgate.net Graphene oxide has emerged as a promising reusable catalyst in these sonochemical methods, facilitating the reaction of epoxides or 1,2-diols with ketones under mild conditions with high yields and short reaction times. researchgate.netresearchgate.net The use of microwave-assisted synthesis in combination with novel catalysts like p-sulfonic acid-calix[n]arenes is also being investigated for efficient and rapid deprotection of dioxolane ketals, a crucial step in many synthetic sequences. scielo.br These innovative catalytic systems are pivotal in advancing the sustainable production of 4-Hexyl-2-phenyl-1,3-dioxolane and related compounds.

Advanced Computational Studies for Rational Design of Functionalized Dioxolanes

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules, thereby guiding the rational design of new functionalized dioxolanes. Density Functional Theory (DFT) is a widely employed method for these investigations. numberanalytics.com

DFT calculations allow for the detailed study of molecular structures, vibrational spectra, and electronic properties of dioxolane derivatives. For example, extensive theoretical studies on 2-methoxy-1,3-dioxolane (B17582) using the B3LYP/6-311++G(d,p) method have provided insights into its optimized geometry, bond lengths, bond angles, and dihedral angles. researchgate.net Such studies also enable the simulation of NMR spectra, which can be compared with experimental data for structural verification. researchgate.net

Furthermore, computational methods are crucial for elucidating reaction mechanisms. DFT studies have been used to investigate the mechanism of the N-heterocyclic carbene (NHC)-catalyzed ring-expansion of 4-formyl-β-lactams to succinimides, a reaction involving a dioxolane-related intermediate. researchgate.net The electronic structure of nitro-containing dioxolane compounds has also been analyzed using computational methods, revealing how the presence of electron-withdrawing groups influences the molecule's reactivity. The molecular electrostatic potential (MEP) surfaces, calculated using DFT, can visualize electrophilic and nucleophilic regions, offering insights into potential intermolecular interactions. dergipark.org.tr These computational approaches are instrumental in designing novel dioxolane derivatives, like functionalized versions of this compound, with tailored electronic and reactive properties for specific applications.

Exploration of New Transformations and Reactivity Patterns for Dioxolane Scaffolds

The 1,3-dioxolane ring is not merely a protecting group; it is a versatile scaffold capable of undergoing a variety of chemical transformations, leading to the synthesis of diverse and complex molecular architectures. Research in this area focuses on discovering new reactions and understanding the reactivity patterns of the dioxolane ring itself.

One area of exploration is the [3+2] cycloaddition reaction. A recent study demonstrated a stepwise exoselective [3+2] cycloaddition of alkynols with ketones, catalyzed by cesium carbonate, to produce 4-methylene-1,3-dioxolane (B14172032) derivatives with high regio- and chemoselectivity. acs.org This method allows for the creation of highly functionalized exomethylene 1,3-dioxolane rings.

The radical chemistry of dioxolanes is another active field of investigation. Visible-light-promoted reactions have been developed where 1,3-dioxolane acts as a radical precursor. nsf.gov In the presence of an iridium catalyst and persulfate, 1,3-dioxolane can be converted to its radical species, which then reacts with electron-deficient alkenes in a radical chain mechanism. nsf.gov This hydrofunctionalization of alkenes provides an expedient route to protected complex aldehydes. nsf.gov

Furthermore, the dioxolane ring can undergo various other reactions, including oxidation, reduction, and substitution. The specific substituents on the dioxolane ring, such as the hexyl and phenyl groups in this compound, significantly influence its stability and reactivity in these transformations. Understanding these reactivity patterns is key to unlocking the full synthetic potential of the dioxolane scaffold.

Integration of this compound into Multistep Syntheses of High-Value Compounds

The use of this compound and its derivatives as building blocks in the multistep synthesis of high-value compounds, such as pharmaceuticals and agrochemicals, represents a significant area of future research. The dioxolane moiety serves as a crucial protecting group for carbonyl functionalities, preventing unwanted reactions during complex synthetic sequences.

The stability of the dioxolane ring under various reaction conditions, followed by its selective removal, is a cornerstone of its utility. Deprotection is typically achieved through acid-catalyzed hydrolysis. The development of mild and selective deprotection methods is an ongoing area of research. organic-chemistry.org

Dioxolane derivatives are being investigated for their potential biological activities, including antimicrobial and anticancer properties. The synthesis of novel derivatives of 1,3-dioxolane is aimed at discovering new therapeutic agents with high activity and minimal side effects. researchgate.net For instance, certain dioxolane ring compounds have been designed and synthesized as potential ergosterol (B1671047) biosynthesis inhibitors for managing phytopathogenic diseases. acs.org The specific structure of this compound, with its lipophilic hexyl chain and aromatic phenyl group, could be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Investigation of Dioxolane Derivatives in Novel Material Applications

The unique properties of the 1,3-dioxolane ring and its derivatives are being harnessed for the development of novel materials with advanced functionalities. Research in this area spans from polymer science to the creation of specialized materials for electronics and other applications.

Poly(1,3-dioxolane) (PDXL) and its derivatives are emerging as promising materials for gas separation membranes, particularly for CO2/N2 separation. acs.orgmembranejournal.or.krdigitellinc.com The high ether oxygen content in PDXL-based polymers provides a strong affinity for CO2. membranejournal.or.krdigitellinc.com Bottlebrush polymers based on poly(1,3-dioxolane) are being designed to create amorphous, CO2-philic membranes. acs.org

Q & A

Basic Research Questions

Q. How can 4-hexyl-2-phenyl-1,3-dioxolane be synthesized and characterized in the laboratory?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of a diol precursor (e.g., 1-phenyl-1,3-hexanediol) with a carbonyl compound. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR to identify the dioxolane ring protons (δ 4.0–5.0 ppm) and alkyl/aryl substituents .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 206.28 for the parent ion) and fragmentation patterns .
  • X-ray Diffraction : Resolve stereochemistry and crystal packing, particularly for chiral derivatives like (4R)-4-hexyl-1,3-dioxolane .

Q. What are the typical chemical reactions involving 1,3-dioxolane derivatives, and how are they monitored experimentally?

  • Methodological Answer : Common reactions include:

  • Hydrolysis : Acidic or basic conditions cleave the dioxolane ring. Monitor via gas chromatography (GC) or infrared spectroscopy (IR) for loss of the C-O-C stretching band (~1130 cm1^{-1}) .
  • Polymerization : Radical or cationic initiators (e.g., BF3_3) induce ring-opening polymerization. Track molecular weight changes using gel permeation chromatography (GPC) .
  • Electrophilic Substitution : Aryl substituents undergo nitration or halogenation. Use 1H^1H NMR to detect new proton environments .

Q. How can researchers analyze the physical properties of this compound for material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C for most dioxolanes) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition temperature, TgT_g) in polymerized derivatives .
  • Solubility Studies : Test in solvents like DMSO or THF to assess compatibility with organic matrices .

Advanced Research Questions

Q. How do solvent effects influence the hydrolysis kinetics of this compound, and how can these be quantified?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact hydrolysis rates. For example:

  • In water-dioxane mixtures, the A-1 mechanism (acid-catalyzed ring-opening) dominates. Measure rate constants (kk) via UV-Vis spectroscopy by tracking carbonyl formation (e.g., λ = 270 nm) .
  • Use the Grunwald-Winstein equation to correlate solvent ionizing power (YY) with reaction rates. Compare to analogs like 2-methyl-1,3-dioxolane to isolate steric effects .

Q. What role does stereochemistry play in the reactivity of chiral 1,3-dioxolanes, and how can enantiomeric excess (ee) be determined?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Pd/MeDUPHOS complexes) to achieve enantioselective formation. Monitor ee via chiral HPLC or circular dichroism (CD) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer. Track ee changes using polarimetry .

Q. How can computational models (e.g., DFT, QSPR) predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate bond dissociation energies (BDEs) for the dioxolane ring. Compare with experimental IR/Raman spectra .
  • Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like molar refractivity or logP to predict solubility or toxicity .

Q. How should researchers address contradictory data in polymerization studies of dioxolane derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected copolymer vs. homopolymer formation) may arise from:

  • Initiator Purity : Characterize initiators (e.g., BF3_3) via elemental analysis to rule out impurities .
  • Reaction Monitoring : Use real-time FTIR or 1H^1H NMR to detect intermediate species and adjust reaction conditions .

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